2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile
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Overview
Description
2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the indole family, which is known for its significant role in biochemistry and medicinal chemistry.
Preparation Methods
The synthesis of 2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can be achieved through several methods. One of the primary methods involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles. This process typically requires the use of sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles as reactants . The reaction conditions often involve phase transfer catalysis, although classical methods may not be suitable due to the formation of unwanted by-products .
Chemical Reactions Analysis
2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: The reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom in the precursor compounds.
Common reagents used in these reactions include potassium carbonate, sodium salts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds, including hexazocyclanes and phthalocyanines.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The exact pathways depend on the specific application and the derivatives used. Generally, it interacts with enzymes and receptors in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
2-amino-1-hydroxy-3-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can be compared with other similar compounds, such as:
2-amino-1-hydroxy-1H-indole-5,6-dicarbonitrile: This compound lacks the methoxyphenyl group, which may affect its chemical properties and applications.
3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N4O2 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-amino-1-hydroxy-3-(4-methoxyphenyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C17H12N4O2/c1-23-13-4-2-10(3-5-13)16-14-6-11(8-18)12(9-19)7-15(14)21(22)17(16)20/h2-7,22H,20H2,1H3 |
InChI Key |
MEYDKYDLCUNRJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C3=C2C=C(C(=C3)C#N)C#N)O)N |
Origin of Product |
United States |
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